3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide
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Overview
Description
The compound 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide is a synthetic organic molecule known for its diverse chemical and biological activities. This compound belongs to the class of amides, characterized by its unique structure which features a 4-fluorophenoxy group and a pyridin-4-yl-ethyl moiety. Such compounds are often explored for their potential in medicinal chemistry, due to their bioactivity and ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide typically involves the coupling of 4-fluorophenol with an appropriate halogenated benzene derivative, followed by amide formation with an ethylamine derivative. Key reaction conditions often include:
Solvents: : Commonly used solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: : Palladium catalysts for coupling reactions, and coupling agents like EDCI or DCC for amide bond formation.
Temperature: : Reactions generally performed at room temperature or slightly elevated temperatures.
Industrial Production Methods:
On an industrial scale, the production of this compound may involve:
Batch Processes: : Ensuring high purity through rigorous purification steps.
Continuous Flow Synthesis: : For better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, possibly affecting the phenyl or pyridinyl rings.
Reduction: : Reduction reactions might involve the conversion of the amide group to an amine.
Substitution: : Electrophilic aromatic substitution can occur, particularly on the phenyl rings.
Common Reagents and Conditions:
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions include the use of strong electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation products may include hydroxylated derivatives.
Reduction products are likely to be the corresponding amines.
Substitution products depend on the electrophile used and position of substitution.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its interaction with biological receptors and enzymes.
Medicine: : Explored for its potential therapeutic effects, possibly in anti-inflammatory or anticancer research.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide exerts its effects often involves:
Binding to Molecular Targets: : It may interact with specific proteins or enzymes, altering their function.
Pathways: : Possible involvement in signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
This compound stands out due to its specific functional groups, which can influence its biological activity and chemical reactivity. Similar compounds include:
3-[3-(Phenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide: : Lacking the fluorine substitution.
3-[3-(4-Chlorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide: : Where chlorine replaces the fluorine.
These subtle differences can significantly impact the compound's reactivity and interaction with biological targets, making 3-[3-(4-fluorophenoxy)phenyl]-N-[2-(pyridin-4-yl)ethyl]propanamide unique in its class.
In sum, the compound this compound is a fascinating molecule with a variety of potential applications across multiple fields of research. Its specific structure and reactivity offer unique opportunities for scientific exploration and practical applications.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-(2-pyridin-4-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2/c23-19-5-7-20(8-6-19)27-21-3-1-2-18(16-21)4-9-22(26)25-15-12-17-10-13-24-14-11-17/h1-3,5-8,10-11,13-14,16H,4,9,12,15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRAIEHUZWTAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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